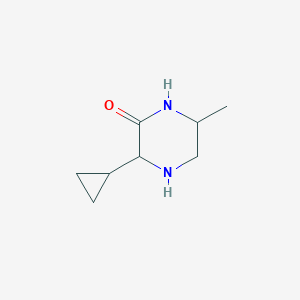
4-Methyl-3-(2-methylphenyl)thiolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-(2-methylphenyl)thiolan-3-ol is an organic compound with the molecular formula C₁₂H₁₆OS It is a thiol derivative, characterized by the presence of a sulfur atom bonded to a hydrocarbon group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(2-methylphenyl)thiolan-3-ol typically involves the reaction of 2-methylphenylmagnesium bromide with 4-methylthiolane-3-one. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-3-(2-methylphenyl)thiolan-3-ol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃), halogens (Cl₂, Br₂)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding thiol
Substitution: Nitro derivatives, halogenated compounds
Applications De Recherche Scientifique
4-Methyl-3-(2-methylphenyl)thiolan-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-3-(2-methylphenyl)thiolan-3-ol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, further influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
- 2-Methyl-3-(4-methylphenyl)thiolan-3-ol
- 2-Methyl-3-(3-methylphenyl)thiolan-3-ol
Comparison: 4-Methyl-3-(2-methylphenyl)thiolan-3-ol is unique due to the specific positioning of the methyl groups on the thiolan and phenyl rings. This structural arrangement can influence the compound’s reactivity and interaction with other molecules, making it distinct from its analogs. The presence of the thiol group also imparts unique chemical properties, such as the ability to undergo oxidation and reduction reactions, which may not be as pronounced in similar compounds.
Propriétés
Formule moléculaire |
C12H16OS |
|---|---|
Poids moléculaire |
208.32 g/mol |
Nom IUPAC |
4-methyl-3-(2-methylphenyl)thiolan-3-ol |
InChI |
InChI=1S/C12H16OS/c1-9-5-3-4-6-11(9)12(13)8-14-7-10(12)2/h3-6,10,13H,7-8H2,1-2H3 |
Clé InChI |
ATZKYKHAJVSYHX-UHFFFAOYSA-N |
SMILES canonique |
CC1CSCC1(C2=CC=CC=C2C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13192663.png)
![3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-sulfonyl fluoride](/img/structure/B13192671.png)


![5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13192677.png)



![Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate](/img/structure/B13192700.png)

![3-(Chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B13192708.png)

![2-methyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-2-amine](/img/structure/B13192718.png)
![tert-Butyl N-(3-{[3-(1,1-difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-hydroxycyclohexyl)carbamate](/img/structure/B13192723.png)
